molecular formula C14H10ClFO2 B7959899 Methyl 3-(3-chlorophenyl)-4-fluorobenzoate

Methyl 3-(3-chlorophenyl)-4-fluorobenzoate

Cat. No.: B7959899
M. Wt: 264.68 g/mol
InChI Key: NRLNFVYBAVKQSJ-UHFFFAOYSA-N
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Description

Methyl 3-(3-chlorophenyl)-4-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid core, which is further substituted with a 3-chlorophenyl and a 4-fluoro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-chlorophenyl)-4-fluorobenzoate typically involves the esterification of 3-(3-chlorophenyl)-4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chlorophenyl)-4-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles such as nitronium ions or halogens.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Products such as 3-(3-aminophenyl)-4-fluorobenzoate or 3-(3-thiophenyl)-4-fluorobenzoate.

    Electrophilic Aromatic Substitution: Products such as 3-(3-chlorophenyl)-4-fluoro-2-nitrobenzoate or 3-(3-chlorophenyl)-4-fluoro-2-bromobenzoate.

    Hydrolysis: 3-(3-chlorophenyl)-4-fluorobenzoic acid and methanol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 3-(3-chlorophenyl)-4-fluorobenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-bromophenyl)-4-fluorobenzoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 3-(3-chlorophenyl)-4-chlorobenzoate: Similar structure but with an additional chlorine atom on the benzoate ring.

    Methyl 3-(3-methylphenyl)-4-fluorobenzoate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Methyl 3-(3-chlorophenyl)-4-fluorobenzoate is unique due to the specific combination of substituents on the benzoate ring, which can influence its reactivity and interactions with other molecules. The presence of both chlorine and fluorine atoms can enhance its electrophilic and nucleophilic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-(3-chlorophenyl)-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-18-14(17)10-5-6-13(16)12(8-10)9-3-2-4-11(15)7-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLNFVYBAVKQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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